molecular formula C16H23NO2 B6574667 N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide CAS No. 1172978-31-2

N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide

Cat. No.: B6574667
CAS No.: 1172978-31-2
M. Wt: 261.36 g/mol
InChI Key: VSFDJACWYGFCCS-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring linked to a carboxamide group and a 3,5-dimethylphenoxy ethyl side chain. The 3,5-dimethylphenoxy moiety is notable for its steric and electronic properties, which may enhance metabolic stability and receptor binding compared to simpler aryl groups.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-9-13(2)11-15(10-12)19-8-7-17-16(18)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDJACWYGFCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine to form 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanecarboxamide Derivatives

N-(2-Fluorophenyl)cyclopentanecarboxamide (identified in Nyctanthes arbor-tristis) shares the cyclopentanecarboxamide core but substitutes the 3,5-dimethylphenoxy ethyl group with a 2-fluorophenyl ring. Despite structural similarities, only 3/8 cyclopentanecarboxamide derivatives in this study exhibited biological activity, suggesting that the phenoxy ethyl side chain in the target compound may confer distinct pharmacological advantages .

Table 1: Key Cyclopentanecarboxamide Derivatives
Compound Substituent Biological Activity Source
N-(2-Fluorophenyl)cyclopentanecarboxamide 2-Fluorophenyl Limited activity Nyctanthes arbor-tristis
Target Compound 3,5-Dimethylphenoxy ethyl Not reported Synthetic

Phenoxyethyl Acetamides and Aroxyethylamines

Structural analogs with 2,6-dimethylphenoxy groups (e.g., compounds in ) highlight the importance of substituent positioning. The 3,5-dimethyl configuration in the target compound may offer improved binding affinity compared to 2,6-dimethyl isomers, as meta-substitutions often optimize steric compatibility with hydrophobic receptor pockets .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds are synthesized efficiently (e.g., 78% yield for ’s carboxamide), suggesting viable routes for scaling the target compound .
  • Bioactivity Trends: Phenoxy ethyl groups with electron-donating substituents (e.g., methyl or methoxy) correlate with enhanced CNS activity in anticonvulsant models .
  • Metabolic Considerations : The 3,5-dimethyl group likely reduces CYP450-mediated metabolism compared to unsubstituted or ortho-substituted analogs, a hypothesis supported by studies on positional isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide
Reactant of Route 2
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N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide

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